molecular formula C15H14N2O5 B246898 N~2~-[2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLAMINO)-2-OXOETHYL]-2-FURAMIDE

N~2~-[2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLAMINO)-2-OXOETHYL]-2-FURAMIDE

Cat. No.: B246898
M. Wt: 302.28 g/mol
InChI Key: KIEFTFGKGVSCIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-[2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLAMINO)-2-OXOETHYL]-2-FURAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzodioxin ring fused with a furan carboxamide moiety, making it a subject of study for its potential therapeutic and industrial uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLAMINO)-2-OXOETHYL]-2-FURAMIDE typically involves multiple steps. One common method starts with the reaction of 1,4-benzodioxane-6-amine with furan-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized by using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and automated systems can further enhance the yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N~2~-[2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLAMINO)-2-OXOETHYL]-2-FURAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate .

Biology

Biologically, N2-[2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLAMINO)-2-OXOETHYL]-2-FURAMIDE has shown promise as an antibacterial and antifungal agent. Its ability to inhibit biofilm formation makes it a candidate for developing new antimicrobial therapies .

Medicine

In medicine, this compound is being explored for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases like Alzheimer’s. Its ability to inhibit cholinesterase enzymes has been a focal point of research .

Industry

Industrially, this compound can be used in the production of polymers and as a precursor for various chemical syntheses. Its stability and reactivity make it suitable for large-scale applications .

Mechanism of Action

The mechanism of action of N2-[2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLAMINO)-2-OXOETHYL]-2-FURAMIDE involves its interaction with specific molecular targets. For instance, its cholinesterase inhibitory activity is attributed to its ability to bind to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, which can improve cognitive function in neurodegenerative conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-[2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLAMINO)-2-OXOETHYL]-2-FURAMIDE is unique due to its combined structural features, which confer distinct chemical and biological properties. Its dual functionality as both a benzodioxane and a furan carboxamide derivative makes it a versatile compound for various applications .

Properties

Molecular Formula

C15H14N2O5

Molecular Weight

302.28 g/mol

IUPAC Name

N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]furan-2-carboxamide

InChI

InChI=1S/C15H14N2O5/c18-14(9-16-15(19)12-2-1-5-20-12)17-10-3-4-11-13(8-10)22-7-6-21-11/h1-5,8H,6-7,9H2,(H,16,19)(H,17,18)

InChI Key

KIEFTFGKGVSCIQ-UHFFFAOYSA-N

SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CNC(=O)C3=CC=CO3

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CNC(=O)C3=CC=CO3

solubility

45.3 [ug/mL]

Origin of Product

United States

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